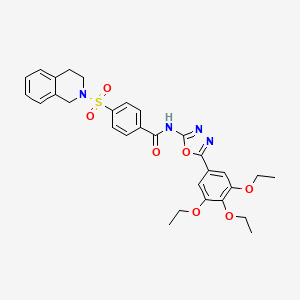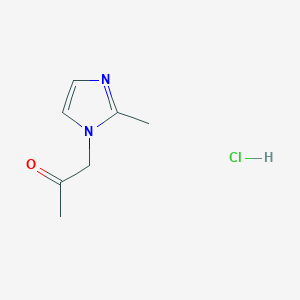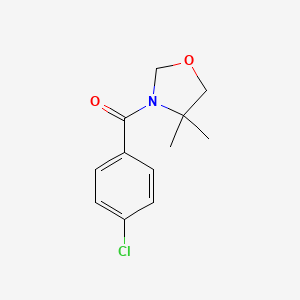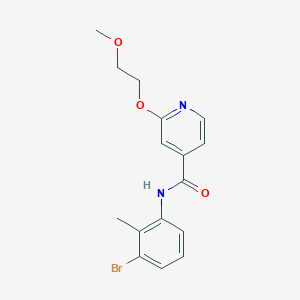![molecular formula C13H17N3O2 B2983886 N-(cyanomethyl)-2-[methyl(2-phenoxyethyl)amino]acetamide CAS No. 1281048-75-6](/img/structure/B2983886.png)
N-(cyanomethyl)-2-[methyl(2-phenoxyethyl)amino]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyanomethyl)-2-[methyl(2-phenoxyethyl)amino]acetamide, also known as compound A, is a synthetic compound that has been used in scientific research for its potential therapeutic properties. This molecule is of interest due to its ability to bind to certain receptors in the body, leading to various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(cyanomethyl)-2-[methyl(2-phenoxyethyl)amino]acetamide A involves its binding to certain receptors in the body, including the alpha-2 adrenergic receptor and the imidazoline receptor. This binding leads to various biochemical and physiological effects, including the inhibition of pain perception and the inhibition of inflammatory cytokine production.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(cyanomethyl)-2-[methyl(2-phenoxyethyl)amino]acetamide A are varied and include the inhibition of pain perception, the inhibition of inflammatory cytokine production, and the modulation of neurotransmitter release. Additionally, N-(cyanomethyl)-2-[methyl(2-phenoxyethyl)amino]acetamide A has been shown to have antioxidant properties and may play a role in the regulation of blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(cyanomethyl)-2-[methyl(2-phenoxyethyl)amino]acetamide A in lab experiments include its potential as an analgesic and anti-inflammatory agent, as well as its ability to modulate neurotransmitter release. However, the limitations of using N-(cyanomethyl)-2-[methyl(2-phenoxyethyl)amino]acetamide A include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on N-(cyanomethyl)-2-[methyl(2-phenoxyethyl)amino]acetamide A, including further studies on its potential as an analgesic and anti-inflammatory agent, as well as its potential as a neuroprotective agent. Additionally, further research is needed to fully understand its mechanism of action and to determine its potential for use in clinical settings.
Conclusion
In conclusion, N-(cyanomethyl)-2-[methyl(2-phenoxyethyl)amino]acetamide A is a synthetic N-(cyanomethyl)-2-[methyl(2-phenoxyethyl)amino]acetamide that has been studied for its potential therapeutic properties in a variety of scientific research applications. Its mechanism of action involves its binding to certain receptors in the body, leading to various biochemical and physiological effects. While there are advantages to using N-(cyanomethyl)-2-[methyl(2-phenoxyethyl)amino]acetamide A in lab experiments, further research is needed to fully understand its potential and limitations. There are also several future directions for research on N-(cyanomethyl)-2-[methyl(2-phenoxyethyl)amino]acetamide A, including its potential as an analgesic, anti-inflammatory, and neuroprotective agent.
Synthesemethoden
The synthesis of N-(cyanomethyl)-2-[methyl(2-phenoxyethyl)amino]acetamide A involves several steps, including the reaction of 2-phenoxyethanol with cyanogen bromide to form 2-phenoxyacetonitrile. This intermediate is then reacted with N-methylglycine methyl ester to form N-methyl-N-(2-phenoxyethyl)glycine methyl ester. The final step involves the reaction of this intermediate with chloroacetyl chloride to form N-(cyanomethyl)-2-[methyl(2-phenoxyethyl)amino]acetamide A.
Wissenschaftliche Forschungsanwendungen
Compound A has been studied for its potential therapeutic properties in a variety of scientific research applications. One area of interest is its potential as an analgesic, as it has been shown to bind to certain receptors in the body that are involved in pain perception. Additionally, N-(cyanomethyl)-2-[methyl(2-phenoxyethyl)amino]acetamide A has been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of certain inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-2-[methyl(2-phenoxyethyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-16(11-13(17)15-8-7-14)9-10-18-12-5-3-2-4-6-12/h2-6H,8-11H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUNQIWOJFJEHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=CC=C1)CC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(3-Fluorophenyl)-2-[1-(1-propan-2-ylimidazol-4-yl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2983806.png)
![4-{[4-(Tert-butyl)phenyl]sulfanyl}-5-[(4-methylphenyl)sulfonyl]-2-phenylpyrimidine](/img/structure/B2983807.png)




![7-(4-(benzofuran-2-carbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2983816.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4-diethoxybenzamide](/img/structure/B2983820.png)
![5-Isopropyl-2-methyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2983822.png)
![Allyl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2983823.png)
![2-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide](/img/structure/B2983826.png)